

gamma-Coniceine vs N-methylconiine receptor binding affinity

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Compound Focus: gamma-Coniceine

CAS No.: 1604-01-9

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Quantitative Comparison of Potency and Toxicity

The following table summarizes key experimental findings from a 2013 comparative study. The relative potencies were determined *in vitro* on cells expressing human fetal muscle-type nicotinic acetylcholine receptors (nAChRs), while lethality was measured *in vivo* using a mouse bioassay [1].

Compound	Relative In Vitro Potency (at nAChRs)	Relative Lethality (LD50 in mice, mg/kg)
γ-Coniceine	Highest potency	4.4
(-)-N-methylconiine	Intermediate potency	16.1
(±)-N-methylconiine (racemic mix)	Intermediate potency	17.8
(+)-N-methylconiine	Lowest potency	19.2

The data clearly shows that **gamma-Coniceine is significantly more potent and toxic than any form of N-methylconiine**. Furthermore, for N-methylconiine, the **(-)-enantiomer is more potent than the (+)-enantiomer**, indicating a stereoselective interaction with the receptor [1].

Detailed Experimental Context

The quantitative data is derived from a controlled laboratory study. Here are the key methodological details:

- **Receptor Target:** The experiments measured agonist activity at the **human fetal muscle-type nicotinic acetylcholine receptor (nAChR)** [1]. These receptors are ligand-gated ion channels critical for neuromuscular signaling, and their overstimulation by these alkaloids leads to toxic effects.
- **Experimental Protocols:**
 - **In Vitro Potency:** The biological activity was determined using a functional assay in cells expressing the target nAChRs. This measures the efficiency with which each compound activates the receptor. The rank order of potency was γ -coniceine > (-)-N-methylconiine > (\pm)-N-methylconiine > (+)-N-methylconiine [1].
 - **In Vivo Lethality:** The relative toxicities were established using a mouse bioassay, where the lethal dose 50 (LD50)—the dose at which 50% of the test population dies—was calculated for each compound [1] [2].
- **Compound Source:** The enantiomers of N-methylconiine were synthesized, and γ -coniceine was also synthesized for this study to ensure purity and correct stereochemical configuration [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the fundamental mechanism of action and the logical flow of the experiments cited.

The diagram shows the shared signaling pathway that leads to toxicity. Both compounds are agonists at the nAChR, and their binding leads to receptor overstimulation, which causes the toxic effects. The experimental workflow to quantify and compare them involves parallel *in vitro* and *in vivo* studies [1].

Key Interpretations for Researchers

- **Gamma-Coniceine as a Key Toxicant:** The high potency of **gamma-Coniceine** underscores its role as a major toxic agent in poison hemlock (*Conium maculatum*). Its higher toxicity compared to N-methylconiine is a critical safety consideration.
- **Significance of Stereochemistry:** The difference in potency between the (-)- and (+)-enantiomers of N-methylconiine highlights that the three-dimensional structure of the molecule is crucial for its interaction with the receptor's binding site. This stereoselectivity must be considered in any structure-activity relationship (SAR) analysis [1].

- **Correlation of Data:** The *in vitro* potency data correlates well with the *in vivo* lethality results, strengthening the conclusion that the primary mechanism of toxicity for these compounds is through agonist action at the nAChR [1].

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References

1. Stereoselective potencies and relative toxicities of γ -coniceine and... [pubmed.ncbi.nlm.nih.gov]
2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

To cite this document: Smolecule. [γ -Coniceine vs N-methylconiine receptor binding affinity].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b570344#gamma-coniceine-vs-n-methylconiine-receptor-binding-affinity>]

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